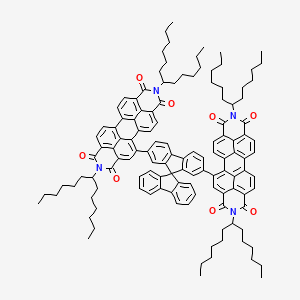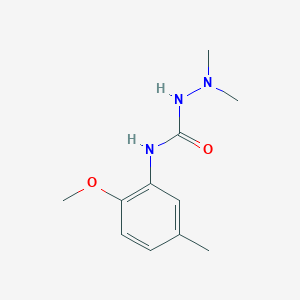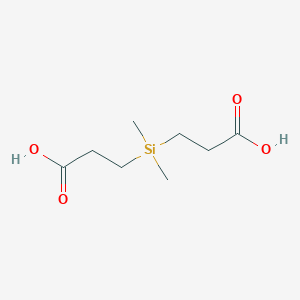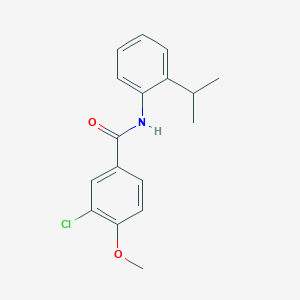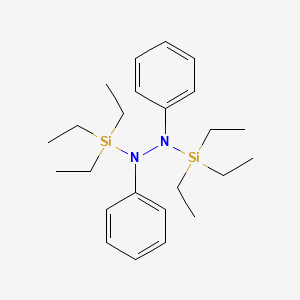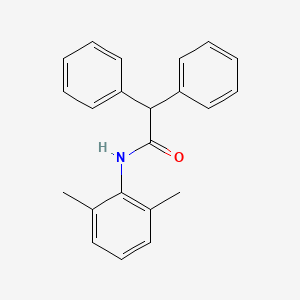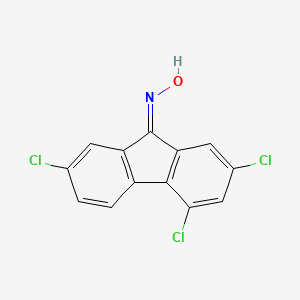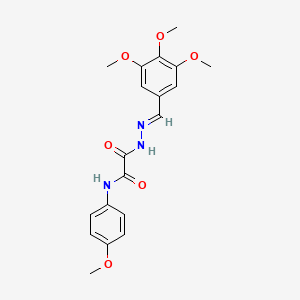
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C24H26N2O and a molecular weight of 358.488 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of benzylamine derivatives with isocyanates. One common method includes the following steps:
Preparation of Benzylamine Derivatives: Benzylamine derivatives are prepared by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Reaction with Isocyanates: The benzylamine derivatives are then reacted with isocyanates under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1,1-Dibenzyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group on the phenyl ring.
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: Similar structure but has two methyl groups on the phenyl ring.
Uniqueness
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
86764-71-8 |
|---|---|
Molecular Formula |
C24H26N2O |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
InChI Key |
UTEJXRQVGZWKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


